molecular formula C12H7ClO5 B13829236 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- CAS No. 16801-04-0

2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo-

Cat. No.: B13829236
CAS No.: 16801-04-0
M. Wt: 266.63 g/mol
InChI Key: NANAKBJXJHXBHF-UHFFFAOYSA-N
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Description

2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the class of pyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Starting with appropriate aldehydes and ketones to form the pyran ring.

    Halogenation: Introducing the chlorine atom at the desired position.

    Hydroxylation: Adding the hydroxyl group under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting the keto group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate biological responses.

    Pathway Interference: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyran-5-carboxylicacid, 6-phenyl-4-hydroxy-2-oxo-
  • 2H-Pyran-5-carboxylicacid, 6-(4-chlorophenyl)-4-hydroxy-2-oxo-
  • 2H-Pyran-5-carboxylicacid, 6-(3-bromophenyl)-4-hydroxy-2-oxo-

Uniqueness

The presence of the 3-chlorophenyl group in 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

CAS No.

16801-04-0

Molecular Formula

C12H7ClO5

Molecular Weight

266.63 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid

InChI

InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17)

InChI Key

NANAKBJXJHXBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O

Origin of Product

United States

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